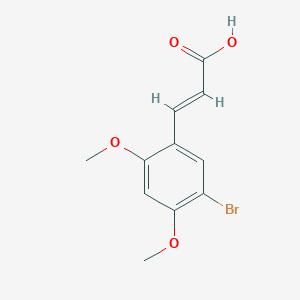

(E)-3-(5-Bromo-2,4-dimethoxyphenyl)acrylic acid

描述

(E)-3-(5-Bromo-2,4-dimethoxyphenyl)acrylic acid (CAS: 423748-18-9) is a brominated acrylic acid derivative featuring a 5-bromo-2,4-dimethoxyphenyl substituent. Its molecular formula is C₁₁H₁₁BrO₄, with a molecular weight of 287.1066 g/mol . This compound is of interest in medicinal chemistry and materials science due to its conjugated π-system and functional group diversity.

属性

IUPAC Name |

3-(5-bromo-2,4-dimethoxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrO4/c1-15-9-6-10(16-2)8(12)5-7(9)3-4-11(13)14/h3-6H,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWWHSNRSZPESIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1C=CC(=O)O)Br)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60358074 | |

| Record name | 3-(5-bromo-2,4-dimethoxyphenyl)prop-2-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60358074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

423748-18-9 | |

| Record name | 3-(5-bromo-2,4-dimethoxyphenyl)prop-2-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60358074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生物活性

(E)-3-(5-Bromo-2,4-dimethoxyphenyl)acrylic acid is a derivative of cinnamic acid, which has garnered attention for its potential biological activities, particularly in the realms of anti-inflammatory, antimicrobial, and anticancer properties. This article synthesizes recent research findings on the biological activity of this compound, providing insights into its mechanisms of action and therapeutic potential.

Chemical Structure and Properties

The compound is characterized by the presence of a bromine atom and two methoxy groups on the aromatic ring, which significantly influence its biological activity. The general structure can be represented as follows:

1. Anti-inflammatory Activity

Research indicates that derivatives of acrylic acids, including this compound, exhibit notable anti-inflammatory effects. These compounds can inhibit the activation of nuclear factor kappa B (NF-κB), a key transcription factor involved in inflammatory responses.

- Mechanism : The compound suppresses the expression of pro-inflammatory cytokines such as IL-6 and IL-8 by inhibiting iNOS and COX-2 pathways .

- Case Study : In vitro studies demonstrated that compounds similar to this compound showed stronger anti-inflammatory activity compared to their parent compounds, suggesting that structural modifications enhance efficacy .

2. Antimicrobial Activity

The antimicrobial potential of this compound has been explored in various studies.

- Activity Against Pathogens : The compound has shown effectiveness against a range of bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values indicate significant antimicrobial properties .

- Mechanism : It is believed that the compound disrupts bacterial cell walls or inhibits vital metabolic pathways within microbial cells .

3. Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer properties.

- In Vitro Studies : Research has indicated that similar acrylic acid derivatives can inhibit the proliferation of various cancer cell lines. For example, compounds with similar structures have shown IC50 values in the low micromolar range against cancer cell lines such as HeLa and MDA-MB-231 .

Data Summary

The following table summarizes key findings from various studies regarding the biological activities of this compound and its derivatives:

科学研究应用

Anticancer Activity

Numerous studies have investigated the anticancer properties of (E)-3-(5-Bromo-2,4-dimethoxyphenyl)acrylic acid. Research indicates that compounds with similar structures exhibit significant cytotoxic effects on various cancer cell lines. For instance, derivatives have been shown to inhibit cell proliferation and induce apoptosis in breast cancer and lung cancer cells .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activities. Preliminary studies suggest that it may possess inhibitory effects against certain bacterial strains, making it a candidate for further development in antimicrobial therapy .

Enzyme Inhibition

Research indicates that this compound can act as an inhibitor of specific enzymes involved in cancer progression and other diseases. For example, it has been studied as a potential inhibitor of protein tyrosine phosphatases (PTPs), which play a crucial role in cellular signaling pathways related to cancer .

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal demonstrated that a related compound exhibited IC50 values in the nanomolar range against various cancer cell lines, including HeLa and MDA-MB-231 cells. The study highlighted the compound's ability to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis .

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of derivatives of this compound. The results indicated that these compounds had significant inhibitory effects against Gram-positive bacteria, suggesting their potential use in developing new antibiotics .

化学反应分析

Nucleophilic Additions and Cycloadditions

The α,β-unsaturated carbonyl system in (E)-3-(5-bromo-2,4-dimethoxyphenyl)acrylic acid facilitates nucleophilic additions. For example:

-

Michael Addition : The β-carbon of the acrylic acid can act as an electrophilic site. In a study using (E)-2-cyano-3-(p-tolyl)acrylic acid, enamine intermediates underwent cyclization to form tetrahydropyridines in the presence of boric acid (5 mol%) .

-

Aryne Insertion : Carboxylic acids like this compound may react with in situ-generated arynes to form o-hydroxyaryl ketones via a proposed four-membered ring intermediate (e.g., 9 in ).

Key Conditions :

| Reaction Type | Reagents/Catalysts | Solvent | Yield |

|---|---|---|---|

| Michael Addition | Enamine, Boric Acid | Toluene | 79–83% |

| Aryne Insertion | TBAT, Aryne Precursor | Toluene | Not reported |

Cross-Coupling Reactions

The bromine substituent at the 5-position enables participation in transition-metal-catalyzed cross-couplings:

-

Ni-Catalyzed Reductive Coupling : Analogous bromovinyl arenes (e.g., (E)-4-(2-bromovinyl)-1,2-dimethoxybenzene) underwent reductive coupling with α-halocarbonyl derivatives using Ni(COD)₂ (10 mol%) and pyridine in DCM .

-

Suzuki-Miyaura Coupling : While not explicitly reported for this compound, the bromoaryl group is typically reactive in palladium-catalyzed couplings with boronic acids.

Example Protocol :

-

Catalyst: Ni(COD)₂ (10 mol%)

-

Ligand: 4,4′-Di-tert-butyl-2,2′-bipyridine

-

Solvent: Dichloromethane

-

Temperature: 25°C

Acid-Catalyzed Condensations

Phosphoric acid (85%) has been used to catalyze the condensation of methoxy-substituted cinnamic acids with electron-rich arenes (e.g., anisole) to form 3,3-diarylpropionic acids . For this compound:

-

Proposed Mechanism : Protonation of the α,β-unsaturated acid forms a quinonoid intermediate, which undergoes nucleophilic attack by the arene at the β-carbon.

-

Product : 3-(5-Bromo-2,4-dimethoxyphenyl)-3-(aryl)propionic acid derivatives.

Conditions :

-

Catalyst: 85% H₃PO₄

-

Solvent: m-Xylene

-

Temperature: Room temperature

Esterification and Derivatization

The carboxylic acid group can be esterified or converted to acyl chlorides for further reactions:

-

Wittig Reaction Precursor : In a related study, cinnamic acid derivatives were converted to phosphonium salts (e.g., via reaction with PPh₃ and CBr₄) for olefination reactions .

-

Ester Synthesis : Reaction with alcohols (e.g., glycerol derivatives) under standard coupling conditions (DCC/DMAP) yields esters .

Example Esterification :

-

Reagent: 2-Chloroacetonitrile, K₂CO₃

-

Solvent: Acetonitrile

-

Temperature: 70°C

-

Yield: 57–68%

Decarboxylation and Halogenation

While direct evidence is limited, decarboxylation of similar cinnamic acids under basic conditions (e.g., KH₂PO₄) yields styrene derivatives . The bromine substituent may also participate in halogen-exchange reactions.

Biological Activity and Derivatives

Though not a reaction, derivatives of this compound (e.g., benzimidazole-acetonitrile hybrids) have been synthesized and evaluated for anti-inflammatory activity . For example:

相似化合物的比较

Substituent Effects on Reactivity and Properties

Electron-Donating vs. Electron-Withdrawing Groups :

- The dimethoxy groups in the target compound donate electrons via resonance, stabilizing the acrylic acid’s conjugate base and reducing acidity (pKa ~4.5–5.0 estimated). In contrast, the 2-fluoro analog (CAS: 744240-66-2) exhibits stronger acidity (pKa ~3.8–4.2) due to fluorine’s electron-withdrawing nature .

- Ethoxy and diethoxy substituents (e.g., CAS: 423752-65-2) increase lipophilicity (logP ~2.8 vs. 2.2 for dimethoxy), impacting membrane permeability in biological systems .

Steric and Solubility Considerations :

- The diethoxy analog’s bulkier substituents reduce crystallinity compared to the dimethoxy parent compound, as evidenced by lower melting points (MP: ~120°C vs. 145°C for dimethoxy) .

- Difluoromethoxy groups (CAS: 507233-13-8) enhance metabolic stability in vivo, making this analog more suitable for drug development .

Discrepancies and Limitations

- A conflicting CAS number (1415601-70-5 vs.

- Limited crystallographic data for the target compound necessitates further structural studies to confirm packing patterns and intermolecular interactions.

准备方法

General Synthetic Strategy

The preparation of (E)-3-(5-Bromo-2,4-dimethoxyphenyl)acrylic acid typically involves two key synthetic steps:

- Bromination of the 2,4-dimethoxyphenyl ring at the 5-position.

- Formation of the acrylic acid side chain via a Knoevenagel condensation or related olefination reaction to install the (E)-3-aryl acrylic acid structure.

The overall synthetic approach is designed to ensure regioselective bromination and stereoselective formation of the trans (E) double bond.

Preparation of 5-Bromo-2,4-dimethoxybenzaldehyde or Analogous Intermediates

A common precursor for the acrylic acid derivative is 5-bromo-2,4-dimethoxybenzaldehyde or related compounds. Bromination is achieved by electrophilic aromatic substitution using brominating agents such as bromine or N-bromosuccinimide (NBS) under controlled conditions to selectively brominate the 5-position on the 2,4-dimethoxyphenyl ring.

- Key reaction conditions:

- Solvent: often acetic acid or chloroform.

- Temperature: ambient to mild heating (20–60°C).

- Brominating agent stoichiometry carefully controlled to avoid polybromination.

This step yields 5-bromo-2,4-dimethoxybenzaldehyde with high regioselectivity and purity.

Formation of the this compound via Knoevenagel Condensation

The acrylic acid moiety is introduced by condensation of the 5-bromo-2,4-dimethoxybenzaldehyde with malonic acid or its derivatives in the presence of a base catalyst.

- Typical reaction conditions:

- Base catalyst: Piperidine, pyridine, or ammonium acetate.

- Solvent: Ethanol, pyridine, or a mixture.

- Temperature: Reflux conditions (60–90°C).

- Reaction time: Several hours until completion.

This Knoevenagel condensation proceeds with elimination of water, generating the α,β-unsaturated carboxylic acid with predominant formation of the (E)-isomer due to thermodynamic stability.

Alternative Preparation Routes

Some patents and literature describe alternative synthetic routes involving:

- Wittig or Horner–Wadsworth–Emmons olefination of 5-bromo-2,4-dimethoxybenzaldehyde with phosphonium ylides or phosphonate esters to form the acrylic acid ester, followed by hydrolysis to the acid.

- Heck coupling reactions to introduce the acrylic acid side chain onto the brominated aromatic ring, although this is less common for this specific compound.

Purification and Characterization

After synthesis, purification is typically achieved by:

- Recrystallization from ethanol or ethyl acetate.

- Chromatographic methods if needed for higher purity.

Characterization confirms:

- The (E)-configuration of the double bond by NMR coupling constants (J ~ 15–16 Hz).

- Bromine substitution by elemental analysis or mass spectrometry.

- Purity by HPLC or GC.

Summary Table of Preparation Steps and Conditions

| Step | Reaction Type | Reagents/Conditions | Outcome | Notes |

|---|---|---|---|---|

| 1 | Bromination | Bromine or NBS, AcOH or CHCl3, 20–60°C | 5-Bromo-2,4-dimethoxybenzaldehyde | Regioselective bromination |

| 2 | Knoevenagel Condensation | 5-Bromo-2,4-dimethoxybenzaldehyde, malonic acid, base (piperidine), EtOH, reflux | This compound | High (E)-selectivity |

| 3 | Purification | Recrystallization or chromatography | Pure target compound | Confirmed by NMR, HPLC |

Research Findings and Yields

- Bromination yields are typically high (70–90%) with minimal side products when controlled properly.

- Knoevenagel condensation yields range from 60–85%, with the (E)-isomer predominating.

- The overall synthetic route is efficient, scalable, and suitable for producing gram to kilogram quantities.

Additional Notes on Related Compounds and Methods

- The preparation of structurally related bromo-substituted aromatic acrylic acids often employs similar strategies, emphasizing the importance of controlled bromination and base-catalyzed condensation.

- Some advanced methods utilize environmentally friendly solvents and milder conditions to improve sustainability.

- The use of sodium hydride and other alkali metal hydrides has been reported in related syntheses for intermediates but is less common for direct preparation of this compound.

常见问题

Q. What are the established synthetic routes for (E)-3-(5-Bromo-2,4-dimethoxyphenyl)acrylic acid?

The compound can be synthesized via Knoevenagel condensation, where substituted benzaldehydes react with malonic acid derivatives under acidic or basic conditions. For example, analogous (E)-acrylic acid derivatives (e.g., (E)-3-(4-methoxyphenyl)acrylic acid) are synthesized using coupling agents like 1-hydroxybenzotriazole (HOBT) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) to activate carboxylic acid intermediates . Bromination and methoxylation steps should be optimized to ensure regioselectivity, as seen in protocols for brominated cinnamic acid derivatives .

Q. Which spectroscopic techniques are critical for confirming the structure and stereochemistry of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments like COSY/NOESY) is essential for confirming the (E)-configuration of the acrylic acid moiety. Infrared (IR) spectroscopy verifies the carboxylic acid (-COOH) and methoxy (-OCH₃) groups. High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy. For unresolved stereochemical ambiguities, single-crystal X-ray diffraction provides definitive confirmation .

Q. What preliminary assays evaluate the biological activity of this compound?

In vitro assays such as enzyme inhibition (e.g., cyclooxygenase or kinase assays) and cytotoxicity screening (MTT assay) are recommended. For neuroactive potential, models like maximal electroshock (MES) and pentylenetetrazole (PTZ)-induced seizures in rodents, as used for structurally related (E)-3-(3,4,5-trimethoxyphenyl)acrylic acid derivatives, can be adapted .

Advanced Research Questions

Q. How can computational methods resolve contradictions in experimental data (e.g., NMR vs. X-ray results)?

Density Functional Theory (DFT) calculations simulate NMR chemical shifts and coupling constants to validate experimental data. For example, Hirshfeld surface analysis and molecular electrostatic potential (MEP) maps derived from DFT can clarify intermolecular interactions and crystal packing discrepancies . Additionally, molecular docking predicts binding conformations that may explain unexpected bioactivity .

Q. What strategies optimize the compound’s reactivity for targeted drug design?

Substituent effects (e.g., bromo vs. methoxy groups) can be studied via Hammett plots to correlate electronic properties with reaction rates. Introducing electron-withdrawing groups (e.g., -Br) enhances electrophilicity, while methoxy groups influence solubility and π-π stacking. Structure-activity relationship (SAR) studies on derivatives, such as amidation of the carboxylic acid group, can improve pharmacokinetic properties .

Q. How do crystallographic studies inform the design of stable polymorphs?

Single-crystal X-ray diffraction reveals hydrogen-bonding networks (e.g., carboxylic acid dimerization) and van der Waals interactions that stabilize the lattice. For instance, monoclinic systems (space group C2) with Z′ > 1 may indicate polymorphism, requiring differential scanning calorimetry (DSC) to assess thermal stability .

Methodological Considerations

Q. What protocols mitigate byproduct formation during synthesis?

- Use anhydrous conditions and degassed solvents to prevent oxidation of the acrylic acid moiety.

- Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradients) before final condensation.

- Monitor reactions with thin-layer chromatography (TLC) to isolate (E)-isomers from (Z)-byproducts .

Q. How are advanced spectroscopic techniques (e.g., 2D NMR) applied to analyze substituent effects?

NOESY/ROESY experiments detect spatial proximity between the bromo substituent and adjacent methoxy groups, confirming substitution patterns. Dynamic NMR can assess rotational barriers in dimethoxyphenyl rings, influenced by steric hindrance .

Key Insights from Evidence

- Stereochemical Confirmation : X-ray crystallography remains the gold standard for resolving (E)/(Z) isomerism in acrylic acid derivatives .

- Bioactivity Optimization : Amide derivatives of (E)-acrylic acids show enhanced CNS activity due to improved blood-brain barrier permeability .

- Electronic Tuning : Bromine’s electron-withdrawing effect increases electrophilicity, while methoxy groups enhance solubility for in vivo assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。